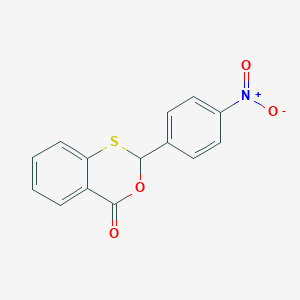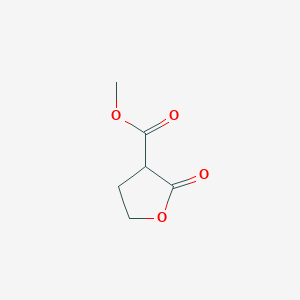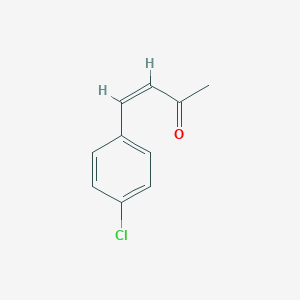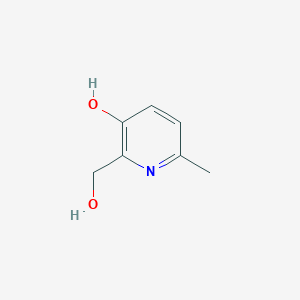![molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2](/img/structure/B186415.png)
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone, also known as DNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DNPE is a yellow crystalline powder that is soluble in organic solvents like acetone and ethanol. It has a molecular weight of 311.23 g/mol and a melting point of 108-110 °C. DNPE is widely used in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to inhibit the production of ROS in cells, which can lead to oxidative stress and cell damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity level. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is also stable under normal lab conditions and can be stored for long periods without degradation. However, 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has some limitations for use in lab experiments. It is highly toxic and can cause skin irritation, respiratory problems, and other health issues. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone also has limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone. One area of research is the development of new drugs based on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone to better understand its effects on the body. Further research is also needed to determine the optimal conditions for the use of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone in lab experiments and to develop safer methods of handling and using 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone.
Métodos De Síntesis
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone can be synthesized using various methods, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 2,4-Dinitrophenol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
32101-51-2 |
|---|---|
Nombre del producto |
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone |
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
Clave InChI |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
32101-51-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



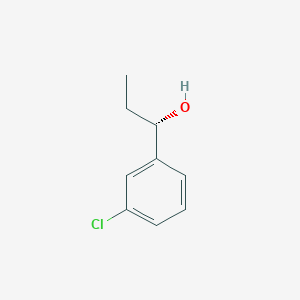
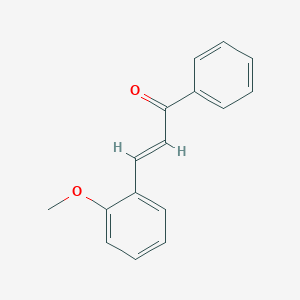
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
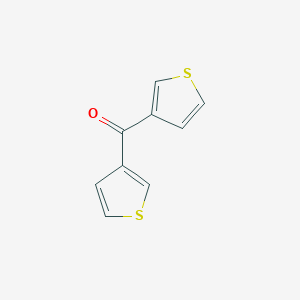

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

